
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine is an organic compound that features a pyridine ring substituted with bromine, chlorine, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine can be achieved through a multi-step process involving several key reactions:
Chlorination: The chlorination of the pyridine ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the N-methylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: Similar in structure but lacks the pyridine ring and chlorine substitution.
6-Chloro-2-methylpyridine: Similar pyridine ring structure but lacks the bromine substitution.
Uniqueness
4-(2-Bromophenyl)-6-chloro-N-methylpyridin-3-amine is unique due to the combination of bromine, chlorine, and N-methylamine substitutions on the pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
CAS No. |
825643-60-5 |
|---|---|
Molecular Formula |
C12H10BrClN2 |
Molecular Weight |
297.58 g/mol |
IUPAC Name |
4-(2-bromophenyl)-6-chloro-N-methylpyridin-3-amine |
InChI |
InChI=1S/C12H10BrClN2/c1-15-11-7-16-12(14)6-9(11)8-4-2-3-5-10(8)13/h2-7,15H,1H3 |
InChI Key |
YXMUCYSVRDXQBL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1C2=CC=CC=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


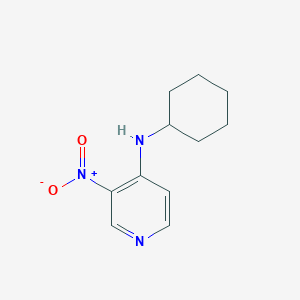
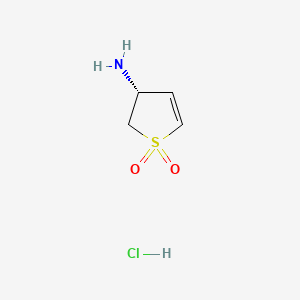
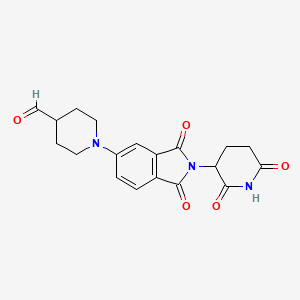

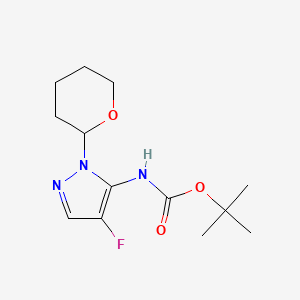
![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)
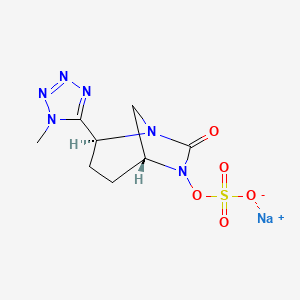
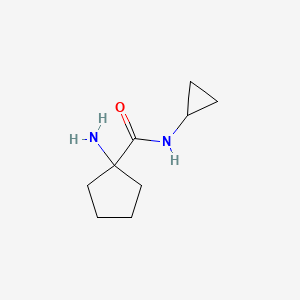



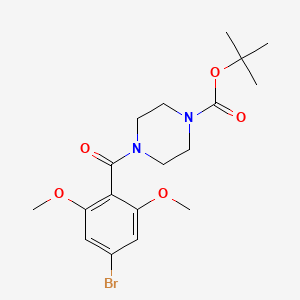
![[4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine](/img/structure/B13912845.png)
![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)
